Diphenyl disulfide
Overview
Description
Phenyl Disulfide, also known as diphenyl disulfide, is an organosulfur compound with the chemical formula (C_{12}H_{10}S_{2}). It is a colorless crystalline material that is often used in organic synthesis. The compound is known for its distinctive odor, which is due to minor contamination by thiophenol .
Mechanism of Action
Target of Action
Diphenyl disulfide is a chemical compound used in organic synthesis as a source of the PhS substituent . It is one of the more commonly encountered organic disulfides in organic synthesis . .
Mode of Action
This compound participates in various reactions in organic synthesis. A typical reaction entails the formation of PhS-substituted carbonyl compounds via the enolate . It undergoes reduction, a reaction characteristic of disulfides . The salts PhSM are sources of the potent nucleophile PhS− . Most alkyl halides, RX (X = halide) convert it to the thioethers with the general formula RSPh .
Biochemical Pathways
Disulfide bonds play a crucial role in the folding and structural stabilization of many important extracellular peptide and protein molecules, including hormones, enzymes, growth factors, toxins, and immunoglobulins .
Pharmacokinetics
This compound is a colorless crystalline material . It is insoluble in water but soluble in diethyl ether, benzene, carbon disulfide, and THF . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
Disulfides can have antioxidant activity in different in vitro and in vivo models . They can inhibit Fe (II)-induced lipid peroxidation, catalytically decompose hydrogen peroxide, and oxidize thiols .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, its solubility in different solvents may affect its bioavailability and action in different environments . .
Biochemical Analysis
Biochemical Properties
Diphenyl disulfide participates in hydrothiolation of alkynes via an amine-mediated single electron transfer mechanism This suggests that it can interact with amines and alkynes in biochemical reactions
Molecular Mechanism
It is known to participate in biochemical reactions via an amine-mediated single electron transfer mechanism , which suggests it may exert its effects at the molecular level through binding interactions with biomolecules and potentially influencing enzyme activity and gene expression.
Preparation Methods
Phenyl Disulfide can be synthesized through various methods:
Chemical Reactions Analysis
Phenyl Disulfide undergoes several types of chemical reactions:
Reduction: It can be reduced to thiophenol using hydride reagents such as sodium borohydride. [ \text{C}{10}\text{S}_2 + 2 \text{NaBH}_4 \rightarrow 2 \text{C}_6\text{H}_5\text{SH} + 2 \text{NaBH}_3 ]
Substitution: Phenyl Disulfide can react with alkyl halides to form thioethers. [ \text{C}{10}\text{S}_2 + 2 \text{RX} \rightarrow 2 \text{C}_6\text{H}_5\text{SR} + 2 \text{HX} ]
Oxidation: It can be oxidized to sulfoxides and sulfones using oxidizing agents like hydrogen peroxide.
Scientific Research Applications
Phenyl Disulfide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenyl Disulfide can be compared with other similar compounds such as:
Diphenyl Sulfide: Unlike phenyl disulfide, diphenyl sulfide has a single sulfur atom between the phenyl groups.
Diphenyl Selenide: This compound contains selenium instead of sulfur.
Thiophenol: Thiophenol is the reduced form of phenyl disulfide and is more reactive due to the presence of a free thiol group.
Phenyl Disulfide stands out due to its ability to form stable disulfide bonds, making it a valuable reagent in both chemical and biological research.
Properties
IUPAC Name |
(phenyldisulfanyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10S2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUVPOWQJOLRAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SSC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
93345-44-9 | |
Record name | Disulfide, diphenyl, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93345-44-9 | |
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DSSTOX Substance ID |
DTXSID6022131 | |
Record name | Diphenyl disulfide | |
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Molecular Weight |
218.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Merck Index] White crystalline powder with an unpleasant odor; [Alfa Aesar MSDS], Solid, orthorhombic needles | |
Record name | Diphenyl disulfide | |
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Record name | Diphenyl disulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031823 | |
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Record name | Phenyl disulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/476/ | |
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Boiling Point |
310.00 °C. @ 760.00 mm Hg | |
Record name | Diphenyl disulfide | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
insoluble in water; soluble in alcohol, ether, carbon disulfide | |
Record name | Phenyl disulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/476/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.353 (20°) | |
Record name | Phenyl disulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/476/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
882-33-7 | |
Record name | Diphenyl disulfide | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=882-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Diphenyl disulfide | |
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Record name | Phenyl disulfide | |
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Record name | Disulfide, diphenyl | |
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Record name | Diphenyl disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022131 | |
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Record name | Diphenyl disulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.752 | |
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Record name | DIPHENYL DISULFIDE | |
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Record name | Diphenyl disulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031823 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
62 - 63 °C | |
Record name | Diphenyl disulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031823 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Diphenyl disulfide has the molecular formula C12H10S2 and a molecular weight of 218.33 g/mol. [, ]
A: Yes, this compound can be monitored using Raman spectroscopy due to its structure. A characteristic peak appears at 2544 cm-1 in both normal Raman and SERS (surface-enhanced Raman spectroscopy). An additional peak at 1582 cm-1 is observed in the SERS spectrum. []
A: this compound is widely used in various applications, including organic synthesis, polymer manufacture, and as a rubber peptizing agent. [, ] It can be used as a catalyst in the isomerization of (Z)-stilbenes to (E)-isomers. [] It also serves as a chain transfer agent in the radical polymerization of methyl methacrylate. []
A: this compound can catalyze reactions through several mechanisms, including the generation of thiyl radicals and acting as an electron mediator. For example, it promotes the inverse hydroboration of imines with NHC-boranes under visible light by generating a nucleophilic boryl radical. [] In the presence of tripropylamine, this compound participates in the hydrothiolation of alkynes through an amine-mediated single electron transfer process. []
A: this compound is a monomer that can be polymerized to form oligo(p-phenylene sulfide)s and poly(p-phenylene sulfide)s. This polymerization can be achieved through various methods, including anodic oxidation in the presence of protonic acids, [] oxygen-oxidative polymerization with vanadyl acetylacetonate as a catalyst, [, ] and polymerization with Lewis acids like AlCl3 and SbCl5. []
A: Computational methods like molecular dynamics and quantum mechanics are valuable tools for studying this compound. For example, molecular dynamics simulations can help investigate weak non-covalent interactions, such as hydrogen bonds and π-π stacking, in this compound-based compounds, revealing their influence on self-healing properties. [] Quantum mechanical calculations can be employed to determine the bond dissociation energy of the S-S bond in this compound, providing insights into its reactivity. [, ] Additionally, computational methods can be used to model and understand the reaction mechanisms involving this compound, such as its electrophilic reaction with anisole in the oxidative polymerization of this compound. []
A: Substituents on the aromatic rings of this compound can significantly influence its reactivity. Electron-donating groups generally increase the reactivity, while electron-withdrawing groups decrease it. This effect is observed in the catalytic isomerization of stilbenes, where this compound derivatives with electron-donating substituents accelerate the reaction. [] Similarly, the chain transfer constant of substituted diphenyl disulfides in the radical polymerization of methyl methacrylate is dependent on the electron density of the substituent. []
A: Several analytical methods are employed for the analysis of this compound. These methods include gas chromatography (GC), [] high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), [] mass spectrometry (MS), [] and various spectroscopic techniques like Fourier transform infrared spectroscopy (FTIR), [, , ] X-ray photoelectron spectroscopy (XPS), [] nuclear magnetic resonance (NMR) spectroscopy, [, ], and UV-Vis spectroscopy. [] The specific technique chosen often depends on the matrix, the concentration of the analyte, and the desired information.
A: While this compound itself has limited environmental toxicity data available, its degradation products and its use in specific applications raise environmental concerns. For instance, its breakdown product, benzenethiol, is known for its toxicity. [] Additionally, its use in the devulcanization of rubber requires careful consideration for waste management and potential environmental release of harmful byproducts. []
A: Yes, depending on the specific application, several alternatives to this compound exist. For instance, other diaryl disulfides with different substituents can be used in catalytic reactions or polymerization processes, offering potentially different reactivity and selectivity. [, ] In the context of rubber peptizing, alternative agents with different chemical structures and functionalities are available, each with its advantages and disadvantages in terms of performance and environmental impact. [] Researchers are continuously exploring and developing novel compounds and materials to substitute this compound in its various applications, driven by the demand for improved performance, cost-effectiveness, and reduced environmental impact.
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